molecular formula C15H14O4 B181024 3-(2-phenoxyethoxy)benzoic Acid CAS No. 116495-73-9

3-(2-phenoxyethoxy)benzoic Acid

Cat. No.: B181024
CAS No.: 116495-73-9
M. Wt: 258.27 g/mol
InChI Key: CFHDMBNOZUXRQR-UHFFFAOYSA-N
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Description

3-(2-phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, characterized by the presence of a phenoxyethoxy group attached to the benzene ring.

Mechanism of Action

Target of Action

3-(2-Phenoxyethoxy)benzoic Acid is a derivative of benzoic acid . The primary targets of this compound are peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in the metabolism of glucose . Additionally, it has been found to inhibit protein glycation .

Biochemical Pathways

The activation of PPAR-γ and glucokinase impacts several biochemical pathways. PPAR-γ activation influences the transcription of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis . The activation of glucokinase enhances the glycolysis pathway, promoting the metabolism of glucose .

Pharmacokinetics

Benzoic acid is known to be well-absorbed and is primarily metabolized in the liver, where it is conjugated with glycine and excreted as hippuric acid .

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to enhanced glucose metabolism and improved insulin sensitivity . This could potentially be beneficial in the management of conditions like diabetes. The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions, including aging, diabetes, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxyethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-phenoxyethanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of the benzoic acid reacts with the hydroxyl group of the phenoxyethanol to form the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-phenoxyethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenoxybenzoic acid
  • 2-phenoxybenzoic acid
  • 4-phenoxybenzoic acid

Uniqueness

3-(2-phenoxyethoxy)benzoic acid is unique due to the presence of the phenoxyethoxy group, which imparts distinct physicochemical properties compared to other phenoxybenzoic acids. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-phenoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDMBNOZUXRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406527
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116495-73-9
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-(2-phenoxyethoxy)benzoic acid used in the synthesis of poly(ether-ketone)s?

A1: this compound functions as an AB monomer in the synthesis of poly(ether-ketone)s (PEKs). [, ] Its structure allows it to react with other monomers via Friedel-Crafts acylation, forming the backbone of the polymer. The presence of the flexible oxyethylene spacer within the monomer's structure is particularly important as it enhances the solubility of the resulting PEKs. []

Q2: What are the advantages of using polyphosphoric acid (PPA) with phosphorus pentoxide (P2O5) as a reaction medium for this polymerization?

A2: Strong acids are typically used in Friedel-Crafts acylation, but they can damage sensitive structures like multi-walled carbon nanotubes (MWNTs) and potentially lead to the hydrolysis of the growing polymer chains. [, ] Using a milder reaction medium of polyphosphoric acid (PPA) with phosphorus pentoxide (P2O5) avoids these issues. This mixture is strong enough to promote the polymerization but gentle enough to preserve the integrity of both the MWNTs and the forming PEKs. [, ]

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